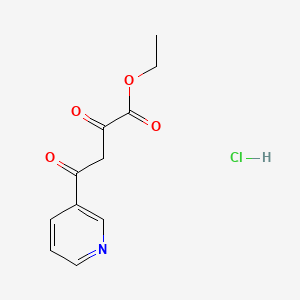![molecular formula C10H19N3O2 B6610682 tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate CAS No. 2866317-79-3](/img/structure/B6610682.png)
tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate, also known as TBDC, is a synthetic organic compound belonging to the class of carbamates. It is a white, crystalline solid with a molecular weight of 275.37 g/mol and a melting point of 21°C. TBDC is a member of the diazirine family of compounds, which are known for their photochemical reactivity. TBDC has been studied extensively for its potential applications in scientific research, including its use as a photochemical reagent, a protein-labeling agent, and a photo-cross-linking agent.
Scientific Research Applications
Tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate has a variety of applications in scientific research. It is commonly used as a photochemical reagent, as it can be activated with light of a specific wavelength to form a reactive species that can be used to initiate a variety of reactions. tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate is also used as a protein-labeling agent, as it can be used to covalently attach labels to proteins. Finally, tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate can be used as a photo-cross-linking agent, as it can be used to form covalent bonds between proteins.
Mechanism of Action
Tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate can be activated with light of a specific wavelength to form a reactive species known as a diazirine. The diazirine is a short-lived, highly reactive species that can react with nucleophiles such as proteins and other molecules. The reaction between the diazirine and the nucleophile results in the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate has been studied for its potential effects on biochemical and physiological processes. Studies have shown that tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate can be used to label proteins, which can be used to study protein structure and function. tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate has also been studied for its potential use as a photo-cross-linking agent, which can be used to study protein-protein interactions. Additionally, tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate has been studied for its potential use in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizing agent.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate has several advantages for laboratory experiments. It is relatively easy to synthesize and can be activated with light of a specific wavelength, which makes it easier to control the reaction conditions. Additionally, tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate is a relatively stable compound, which makes it easier to store and handle. However, tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate can also be toxic, and care must be taken when handling it in the laboratory.
Future Directions
There are several potential future directions for tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate research. One potential area of research is the development of new methods for synthesizing tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate. Additionally, tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate can be used to study the structure and function of proteins, and further research could be conducted to explore the potential applications of tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate in this area. Finally, tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate could be used to study protein-protein interactions, and further research could be conducted to explore the potential applications of tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate in this area.
Synthesis Methods
Tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate can be synthesized from a variety of starting materials, including tert-butyl bromide and 4-(3H-diazirin-3-yl)butan-1-ol. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran (THF). The reaction is catalyzed by a base such as triethylamine or potassium carbonate, and the product is isolated by precipitation or extraction.
properties
IUPAC Name |
tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-10(2,3)15-9(14)11-7-5-4-6-8-12-13-8/h8H,4-7H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJSZJVEHAMOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC1N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610616.png)
![rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis](/img/structure/B6610619.png)
![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B6610620.png)
![lambda2-ruthenium(2+) bis(2,2'-bipyridine) 6,9,15,17,22-pentaazapentacyclo[12.8.0.0^{2,7}.0^{8,13}.0^{16,21}]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene bis(hexafluoro-lambda5-phosphanuide)](/img/structure/B6610627.png)




![methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B6610654.png)
![rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B6610659.png)

![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)
